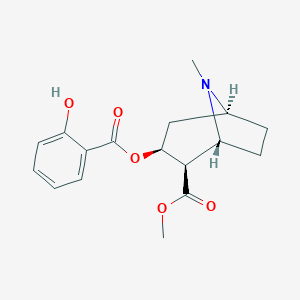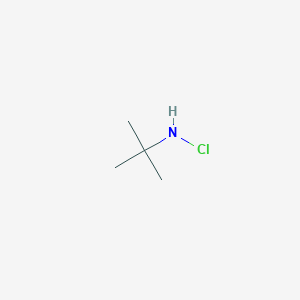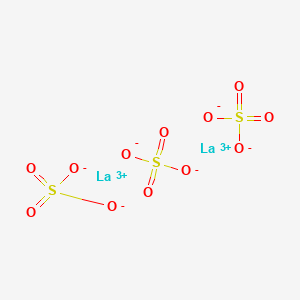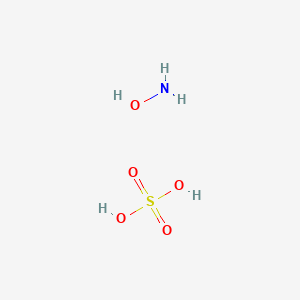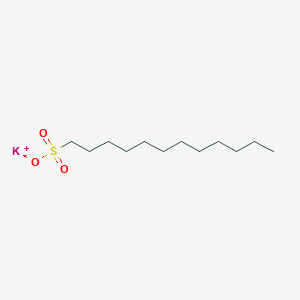
1-Piperidinocyclohexancarbonitril
Übersicht
Beschreibung
1-Piperidinocyclohexanecarbonitrile is a chemical compound that has been studied for its potential use in various chemical syntheses and as an intermediate in the production of phencyclidine analogues. It has been identified as a contaminant in illicit phencyclidine and has been characterized for its toxicity and analytical determination .
Synthesis Analysis
The synthesis of 1-piperidinocyclohexanecarbonitrile involves its use as an intermediate in the production of phencyclidine analogues. A synthetic route employed in illicit laboratories has been described, which includes a reaction with a Grignard reagent. If this step does not proceed correctly, a toxic byproduct, 1-piperidinocyclohexanecarbonitrile hydrochloride, may be formed .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using single-crystal X-ray analyses, which revealed the relative configuration of the aromatic nitrogen and the conformation of the piperidine ring. NOE NMR analyses have also been used to study the conformational switching in related spiroindolepiperidine ring systems .
Chemical Reactions Analysis
1-Piperidinocyclohexanecarbonitrile has been used in reactions with [RuH(CO)Cl(EPh3)3] in the presence of various anions, leading to the formation of different reaction products characterized by physicochemical techniques such as IR, UV-Vis, and NMR spectroscopy . Additionally, its pyrolytic fate has been studied, revealing that it can break down into several products, including cyanide, when subjected to smoking .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-piperidinocyclohexanecarbonitrile have been analyzed through its analytical determination. It is a very weak base and can be selectively detected and quantitated in the presence of synthetic contaminants by nonaqueous titration with perchloric acid in acetonitrile .
Relevant Case Studies
Case studies include the identification of 1-piperidinocyclohexanecarbonitrile in police seizures and preliminary investigations into its toxicity, suggesting that it could be a toxic byproduct when the synthesis of phencyclidine analogues goes awry . Another case study involves the analytical determination of the compound's purity, which is crucial for understanding its role as a contaminant in illicit drugs .
Wissenschaftliche Forschungsanwendungen
Toxikologische Studien
PCC wurde in toxikologischen Studien verwendet, um sein Zersetzungsprofil und seine Toxizität zu verstehen. In-vitro- und In-vivo-Studien haben gezeigt, dass PCC unter simulierten physiologischen Bedingungen einer pseudo-ersten Ordnung Zersetzung unterliegt . Die mittleren effektiven Dosen (ED50) von PCC und NaCN für motorische Beeinträchtigungen bei Mäusen wurden mit dem Screen-Test ermittelt . Diese Studie unterstützt die Hypothese, dass viele der Auswirkungen von PCC wahrscheinlich auf die Freisetzung von Cyanid in vivo zurückzuführen sind .
Chemische und Verhaltensstudien
Chemische und Verhaltensstudien wurden an PCC durchgeführt. Beobachtungen der Verhaltenseffekte und des äußeren Erscheinungsbildes der Tiere nach NaCN- und PCC-Injektionen zeigten deutliche Ähnlichkeiten . Dies unterstützt die Hypothese der Cyanidbeteiligung an der Toxizität von PCC weiter .
Physikalisch-chemische Eigenschaften
Die physikalisch-chemischen Eigenschaften von PCC wurden untersucht. Es hat ein Molekulargewicht von 192,3006 und sein IUPAC-Standard-InChI ist InChI=1S/C12H20N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-10H2 .
Analyse illegaler Drogen
PCC wurde bei der Analyse illegaler Präparate von Phencyclidin (PCP) verwendet. Es wird eine GLC-Methode vorgestellt, um PCC in diesen Präparaten zu quantifizieren, wobei eine 60-cm-3%-OV-7-Säule, eine Umgebungstemperatur des Einspritzanschlusses und N-Methyl-N-Propyl-1-Phenylcyclohexylamin (PCMP) als interner Standard verwendet werden .
Chemische Synthese
PCC ist ein Vorläufer von Phencyclidin (PCP), einem halluzinogenen Medikament. Es wurde bei der Synthese von Stickstoffanalogen von Phencyclidin verwendet .
Thermochemische Studien
Thermochemische Daten für PCC sind verfügbar, einschließlich Daten zur Gasphasenthermochemie, Daten zur Thermochemie der kondensierten Phase und Daten zur Phasenänderung . Diese Informationen sind in verschiedenen Forschungsbereichen nützlich, darunter physikalische Chemie und chemische Verfahrenstechnik.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-piperidin-1-ylcyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSAYKJWUZJLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046184 | |
| Record name | 1-Piperidinocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3867-15-0 | |
| Record name | 1-Piperidinocyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3867-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinocyclohexanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003867150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinocyclohexanecarbonitrile | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-PIPERIDINOCYCLOHEXANECARBONITRILE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperidinocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PIPERIDINOCYCLOHEXANECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7ZZW5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)

